3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methoxybenzoic acid
Description
3-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-methoxybenzoic acid is a heterocyclic compound featuring a benzoic acid backbone substituted with a 3,5-dimethylpyrazole moiety at the 3-position and a methoxy group at the 4-position. Its molecular formula is C₁₄H₁₅N₂O₃, with an approximate molecular weight of 265.28 g/mol (derived from structural analogs in ).
Properties
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-4-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-8-6-9(2)15(14-8)11-7-10(13(16)17)4-5-12(11)18-3/h4-7H,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQZCVLLRKTZHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=C(C=CC(=C2)C(=O)O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methoxybenzoic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions to yield 3,5-dimethylpyrazole.
Coupling with the benzoic acid derivative: The 3,5-dimethylpyrazole is then coupled with 4-methoxybenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methoxybenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: 3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-hydroxybenzoic acid.
Reduction: 3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methoxybenzoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in inflammatory and metabolic diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It can be incorporated into polymers to modify their physical and chemical properties.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methoxybenzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The pyrazole ring can interact with active sites through hydrogen bonding and π-π interactions, while the benzoic acid moiety can enhance binding affinity through additional interactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Pyrazole Derivatives
Brominated Derivatives
- 3-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid Molecular Formula: C₁₄H₁₅BrN₂O₃ Molecular Weight: 339.19 g/mol Key Difference: Introduction of a bromine atom at the 4-position of the pyrazole ring. This modification is common in medicinal chemistry to improve pharmacokinetic properties .
Sulfonamide and Pyrrole Derivatives
- 4-{[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropyl]amino}benzene-1-sulfonamide (Compound 18) Molecular Formula: C₁₅H₁₉N₅O₃S Key Difference: Replacement of the benzoic acid group with a sulfonamide moiety. Impact: Sulfonamide groups enhance solubility in aqueous media and are prevalent in antimicrobial agents. The pyrazole ring’s ¹³C-NMR signals (e.g., CH₃ at 10.91 ppm) confirm structural integrity, as seen in related pyrrole derivatives .
Acrylate-Linked Derivatives
- (E)-2-((2-(2,2-Diphenylbenzo[d][1,3]dioxol-5-yl)-5-hydroxy-4-oxo-4H-chromen-7-yl)oxy)ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)acrylate (Compound 28n)
Analytical Characterization
- NMR Spectroscopy : The target compound’s pyrazole CH₃ groups resonate at ~2.2–2.5 ppm (¹H-NMR) and ~10–15 ppm (¹³C-NMR), distinct from pyrrole derivatives (e.g., Compound 19’s CH₃ at 10.91 ppm) .
- Crystallography : SHELX programs are widely used for structural refinement, confirming substituent positioning and hydrogen-bonding patterns .
Biological Activity
3-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-methoxybenzoic acid (commonly referred to as DM-PBA) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
- Molecular Formula : C14H16N2O3
- Molecular Weight : 260.3 g/mol
- CAS Number : 887408-93-7
The structure of DM-PBA includes a pyrazole ring which is known for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.
Anticancer Activity
Recent studies have demonstrated that DM-PBA exhibits notable anticancer properties. In a study evaluating various pyrazole derivatives, DM-PBA showed significant cytotoxic activity against several cancer cell lines, including:
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 | 2.43 |
| HepG2 | 4.98 |
These results indicate that DM-PBA may act as a potent inhibitor of cancer cell proliferation through mechanisms such as apoptosis induction and microtubule destabilization .
The anticancer activity of DM-PBA is primarily attributed to its ability to:
- Induce apoptosis in cancer cells by enhancing caspase-3 activity.
- Disrupt microtubule assembly, which is crucial for mitosis, thereby halting cancer cell division .
In vitro studies have shown that at concentrations as low as 1.0 μM, DM-PBA can cause significant morphological changes in cancer cells, indicating its potential as a therapeutic agent against breast cancer .
Anti-inflammatory Activity
DM-PBA has also been evaluated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a key role in inflammation. In comparative studies, compounds similar to DM-PBA have shown superior anti-inflammatory effects compared to standard treatments like diclofenac sodium .
Case Studies
- Cell Cycle Analysis : A study involving MDA-MB-231 cells treated with DM-PBA revealed that it induced G0/G1 phase arrest, suggesting a mechanism where the compound prevents cells from progressing through the cell cycle.
- Apoptosis Induction : Further investigations indicated that DM-PBA treatment led to increased levels of pro-apoptotic factors and decreased anti-apoptotic factors in treated cells, confirming its role in promoting apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
